3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one
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Overview
Description
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a benzyl group, two methyl groups, and an oxopropoxy group attached to a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl groups can be introduced through methylation reactions using methyl iodide and a strong base like sodium hydride.
Attachment of the Oxopropoxy Group: The oxopropoxy group can be attached through an esterification reaction, where the chromen-2-one derivative reacts with 2-oxopropanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxopropoxy groups, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.
4-hydroxycoumarin: Another chromen-2-one derivative with anticoagulant activity.
Uniqueness
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives. Its benzyl and oxopropoxy groups may enhance its interaction with biological targets, potentially leading to novel therapeutic applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Biological Activity
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one, a member of the coumarin family, has garnered attention for its potential biological activities. This compound is characterized by its unique chromen-2-one core structure, which is known to interact with various biological targets, leading to diverse pharmacological effects.
- Molecular Formula : C26H22O5
- Molar Mass : 414.45 g/mol
- CAS Number : 500204-22-8
Anticancer Activity
Research indicates that derivatives of coumarin compounds, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival.
- Mechanism of Action :
-
Case Studies :
- A study demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
- Specific derivatives displayed higher efficacy than standard chemotherapeutic agents, suggesting a promising avenue for drug development.
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Its structure allows for interactions with microbial enzymes and receptors, leading to inhibition of growth.
- Research Findings :
- In vitro studies have reported significant antibacterial and antifungal activities against a range of pathogens.
- The mode of action is believed to involve disruption of microbial cell membranes or interference with metabolic processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of coumarin derivatives. Modifications at various positions on the chromenone structure can enhance potency and selectivity.
Position | Modification | Effect on Activity |
---|---|---|
4,7 | Methyl groups | Increased lipophilicity and cellular uptake |
5 | Alkoxy group | Enhanced interaction with biological targets |
Benzyl | Substituents | Altered binding affinity to enzymes |
Properties
IUPAC Name |
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13-9-18(24-12-14(2)22)20-15(3)17(21(23)25-19(20)10-13)11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUDXGYYEJIRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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